2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde
Description
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde is a chlorinated aromatic aldehyde characterized by a benzaldehyde backbone substituted with four chlorine atoms at the 2, 3, 4, and 6 positions and a hydroxyl group at the 5-position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and aldehyde functional groups, and high stability from chlorine’s electron-withdrawing effects. The compound’s reactivity is influenced by its aldehyde group, enabling nucleophilic additions, and its hydroxyl group, which may participate in hydrogen bonding or acid-base reactions .
Properties
Molecular Formula |
C7H2Cl4O2 |
|---|---|
Molecular Weight |
259.9 g/mol |
IUPAC Name |
2,3,4,6-tetrachloro-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-2(1-12)4(9)7(13)6(11)5(3)10/h1,13H |
InChI Key |
VJWPFUPXBYKLFT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde typically involves the chlorination of 5-hydroxy-benzaldehyde. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced into the benzene ring.
Industrial Production Methods
In industrial settings, the production of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3,4,6-Tetrachloro-5-hydroxy-benzoic acid.
Reduction: Formation of 2,3,4,6-Tetrachloro-5-hydroxy-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is the basis for its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde with structurally or functionally related chlorinated aromatic compounds:
Functional Group and Substituent Positioning
- 2,3,4,6-Tetrachlorophenol: This compound shares the same chlorination pattern (2,3,4,6-tetrachloro) but replaces the aldehyde and hydroxyl groups with a single phenolic –OH. The absence of the aldehyde group reduces its reactivity in nucleophilic additions but increases acidity (pKa ~4–6 for chlorophenols) compared to the target compound .
- 5-Nitrovanillin (6635-20-7) :
A vanillin derivative with a nitro group at the 5-position. While both compounds feature hydroxyl and aldehyde groups, the nitro substituent in 5-nitrovanillin enhances electrophilicity and toxicity compared to chlorine’s stabilizing effects in the target compound .
Chlorinated Aromatic Pesticides
- Tetradifon (1,2,4-trichloro-5-((4-chlorophenyl)sulfonyl)benzene) :
A sulfone-containing pesticide with a trichlorobenzene core. Unlike the target compound, tetradifon lacks hydroxyl and aldehyde groups, resulting in higher hydrophobicity and environmental persistence . - Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) :
A nitro-substituted tetrachlorobenzene used as a fungicide. The nitro group increases oxidative toxicity but reduces solubility in polar solvents compared to the hydroxyl-aldehyde system in the target compound .
Methyl-Substituted Analogues
- 2,3,4,5-Tetramethylbenzaldehyde :
Methyl groups at the 2,3,4,5 positions create steric hindrance around the aldehyde, reducing its reactivity. The absence of chlorine and hydroxyl groups also lowers polarity and acidity compared to the target compound .
Physicochemical and Application Differences
| Parameter | 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde | 2,3,4,6-Tetrachlorophenol | 5-Nitrovanillin | Tetradifon |
|---|---|---|---|---|
| Functional Groups | –CHO, –OH | –OH | –CHO, –OH, –NO₂ | –SO₂–C₆H₄Cl |
| Polarity | Moderate (due to –CHO/–OH) | Low | High (nitro group) | Very low (sulfone) |
| Typical Use | Synthesis intermediate | Disinfectant, precursor | Dye/pharmaceutical precursor | Acaricide |
| Environmental Persistence | Moderate (hydroxyl increases solubility) | High | Low (degradable via nitro) | Very high |
Key Research Findings
- Toxicity Profile: Chlorinated aromatics generally exhibit higher toxicity than methylated derivatives. However, the hydroxyl group in the target compound may mitigate lipid solubility, reducing bioaccumulation compared to fully halogenated analogues like tetrachlorophenol .
- Synthetic Utility: The compound’s dual functional groups (–CHO and –OH) enable sequential modifications, distinguishing it from mono-functional chlorinated benzenes used in pesticides .
Biological Activity
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde is a chlorinated aromatic compound with notable biological activities. Its structure comprises four chlorine atoms and a hydroxyl group attached to a benzaldehyde moiety, which contributes to its reactivity and potential therapeutic applications. This article delves into the compound's biological activities, including its antimicrobial effects, antioxidant properties, and interactions with DNA.
Chemical Formula: C7H2Cl4O2
Molecular Weight: 257.89 g/mol
CAS Number: 129645471
The presence of multiple chlorine atoms enhances the compound's lipophilicity and alters its interaction with biological systems.
Antimicrobial Activity
Research indicates that 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with intracellular processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
| Klebsiella pneumoniae | 80 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The compound demonstrated strong free radical scavenging activity, indicating its potential in preventing oxidative stress-related damage.
Table 2: Antioxidant Activity (DPPH Assay)
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25% |
| 20 | 45% |
| 40 | 70% |
| 80 | 85% |
As shown in Table 2, the scavenging activity increases with concentration, highlighting its efficacy as an antioxidant.
DNA Interaction Studies
The interaction of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde with DNA has been investigated to assess its potential as a therapeutic agent. Studies have shown that the compound can intercalate within DNA strands and induce cleavage under certain conditions.
Case Study: DNA Binding Affinity
In a study examining the binding affinity of the compound to calf thymus DNA (CT-DNA), it was found that:
- Binding Constant (K):
- Cleavage Efficiency: Significant cleavage observed at concentrations above 50 µg/mL.
This interaction suggests potential applications in cancer therapy where targeting DNA is crucial for inducing apoptosis in cancer cells.
Toxicity and Safety Profile
While exploring the biological activities of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde, it is essential to consider its toxicity profile. Preliminary studies indicate moderate toxicity levels in model organisms such as Drosophila melanogaster, necessitating further investigation into its safety for therapeutic use.
Table 3: Toxicity Assessment in Model Organisms
| Organism | Observed Toxicity Level |
|---|---|
| Drosophila melanogaster | Moderate |
| Zebrafish | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
